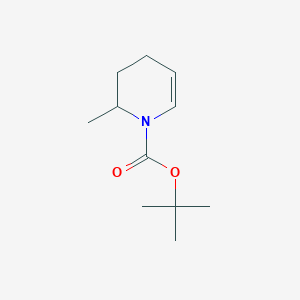
N-(2-氟苄基)-N-甲基哌啶-4-胺盐酸盐
描述
“N-(2-Fluorobenzyl)-N-methylpiperidin-4-amine hydrochloride” is likely a derivative of piperidine, a common structure in medicinal chemistry, with a fluorobenzyl group attached. The presence of a fluorine atom can often enhance the biological activity of a compound due to its small size and high electronegativity .
Molecular Structure Analysis
The compound likely contains a piperidine ring, a common feature in many bioactive molecules. The fluorobenzyl group is likely attached to the nitrogen atom of the piperidine ring .Chemical Reactions Analysis
Piperidine derivatives can undergo a variety of reactions, including acylation, alkylation, and N-oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its piperidine ring and fluorobenzyl group. For instance, it’s likely to have a relatively high boiling point due to the presence of the piperidine ring .科学研究应用
Psychoactive Substance Research
“N-(2-Fluorobenzyl)-N-methylpiperidin-4-amine hydrochloride” is a newly synthesized phenethylamine-type New Psychoactive Substance (NPS) that acts as a 5-hydroxyindoleacetic acid (5-HT) receptor agonist . It’s being studied for its addictive and neurotoxic potential .
Neurotoxicity Studies
This compound has been used in studies to assess neurotoxicity. In rodents, treatment with “N-(2-Fluorobenzyl)-N-methylpiperidin-4-amine hydrochloride” resulted in reduced motor activity, abnormal motor coordination, and impaired recognition memory, suggesting neurotoxic potential .
Addiction Studies
The compound has been used in addiction studies. High conditioned place preference (CPP) scores and stable self-administration (SA) were observed in groups treated with this compound, suggesting its addictive liability .
Neurochemical Changes Research
Research has been conducted to study the neurochemical changes caused by this compound. It was found that treatment with “N-(2-Fluorobenzyl)-N-methylpiperidin-4-amine hydrochloride” decreased tyrosine hydroxylase (TH) expression and increased ionized calcium-binding adapter molecule 1 (Iba-1) expression in the striatum .
Recreational Drug Substitute Studies
“N-(2-Fluorobenzyl)-N-methylpiperidin-4-amine hydrochloride” is being studied as a potential substitute for illegal drugs. However, due to its potential adverse effects, its recreational use is not recommended .
Forensic Applications
Originally developed for research and forensic applications, this compound has gradually appeared on the illegal market as a recreational drug .
作用机制
安全和危害
未来方向
属性
IUPAC Name |
N-[(2-fluorophenyl)methyl]-N-methylpiperidin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2.ClH/c1-16(12-6-8-15-9-7-12)10-11-4-2-3-5-13(11)14;/h2-5,12,15H,6-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJGWXJXRUNVFOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1F)C2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![methyl 3-cyano-1-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1444649.png)

![7-tert-butyl 4-ethyl 7H-pyrrolo[2,3-d]pyrimidine-4,7-dicarboxylate](/img/structure/B1444651.png)
![4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]phenol](/img/structure/B1444652.png)





![ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate](/img/structure/B1444663.png)

